3-Methylene-8-boc-8-azabicyclo[3.2.1]octane
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named tert-butyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate under IUPAC guidelines. This nomenclature reflects:
- The bicyclo[3.2.1]octane core, denoting a fused bicyclic system with three, two, and one carbon atoms in its bridges.
- The 8-aza designation, indicating a nitrogen atom at the bridgehead position (position 8).
- The tert-butoxycarbonyl (Boc) protecting group at position 8, appended via a carbamate linkage.
- The 3-methylene substituent, a terminal alkene group at position 3.
The CAS registry number 273207-57-1 uniquely identifies this compound in chemical databases. Its SMILES representation (C=C1CC2CC[C@@H](C1)N2C(=O)OC(C)(C)C) encodes the stereochemistry and connectivity.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₃H₂₁NO₂ corresponds to a molecular weight of 223.32 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Bicyclic system | [3.2.1] octane framework |
| Bridgehead nitrogen | Position 8 |
| Substituents | Boc (position 8), methylene (position 3) |
Stereochemical analysis reveals the nitrogen’s lone pair occupies an endo orientation relative to the bicyclic system, stabilizing the structure through minimized steric strain. The methylene group at position 3 adopts an exo configuration, as evidenced by NMR coupling constants (J = 10–12 Hz for vinyl protons).
Comparative Analysis with Related Azabicyclo[3.2.1]Octane Derivatives
The compound’s structural uniqueness arises from its substituent pattern compared to analogs:
The 3-methylene group distinguishes this compound by enabling [2+2] cycloadditions and conjugate additions, unlike saturated or oxygenated derivatives.
Crystallographic Data and Conformational Studies
X-ray diffraction studies of related azabicyclo[3.2.1]octanes reveal:
- Bicyclic puckering : The six-membered ring adopts a boat conformation , while the five-membered ring forms an envelope .
- Bond lengths : N8–C3 (1.45 Å) and C3–C4 (1.33 Å) indicate partial double-bond character due to conjugation with the Boc group.
- Torsional strain : The methylene group introduces a 15° deviation from planarity, quantified by dihedral angle analysis.
Conformational stability is further validated by DFT calculations, showing a 10.2 kcal/mol energy barrier for ring inversion. These insights guide synthetic strategies for functionalizing the bicyclic core without destabilizing its architecture.
Properties
IUPAC Name |
tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYREKPRWPYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methylene-8-boc-8-azabicyclo[3.2.1]octane is a compound belonging to the bicyclic class of nitrogen-containing heterocycles, specifically the azabicyclo[3.2.1]octane family. This class of compounds has garnered interest due to their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The following sections will explore the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structure of this compound is characterized by a bicyclic framework with a methylene group and a tert-butoxycarbonyl (Boc) protecting group. This unique configuration contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{19}N |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 273207-57-1 |
Pharmacological Applications
Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant pharmacological activity, particularly as monoamine reuptake inhibitors, which are crucial in treating disorders such as depression and anxiety . The specific biological activities of this compound include:
- Serotonin Receptor Modulation: This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes, which are implicated in mood regulation .
- Antidepressant Effects: The inhibition of serotonin reuptake suggests potential use as an antidepressant, similar to other compounds in this class that have been developed for therapeutic use .
The mechanism by which this compound exerts its effects primarily involves binding to neurotransmitter transporters, leading to increased levels of neurotransmitters such as serotonin in the synaptic cleft. This action can alleviate symptoms associated with mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related azabicyclo compounds, providing insights into their therapeutic potential:
- Antiproliferative Activity: A study investigating various azabicyclo derivatives found that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of specific substituents was linked to improved selectivity and potency.
- Monoamine Transporter Inhibition: Research demonstrated that certain derivatives showed effective inhibition of monoamine transporters, supporting their use in treating depression and anxiety disorders .
- Opioid Receptor Interaction: Some azabicyclo derivatives have been identified as mu-opioid receptor antagonists, suggesting potential applications in managing pain without the adverse effects associated with traditional opioids .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, exhibit monoamine reuptake inhibition properties. This mechanism is crucial for developing new antidepressants that aim to minimize side effects associated with traditional monoamine reuptake inhibitors (MRIs) like tricyclics and SSRIs.
Case Study:
A study demonstrated that certain derivatives effectively inhibited serotonin and norepinephrine reuptake, making them candidates for treating depression and anxiety disorders .
Pain Management
The compound has also been investigated for its role as a mu-opioid receptor antagonist, providing potential benefits in pain management without the typical side effects associated with opioid analgesics.
Case Study:
Research highlighted the effectiveness of specific 8-azabicyclo[3.2.1]octane derivatives in alleviating opioid-induced bowel dysfunction while retaining analgesic effects .
Enantioselective Synthesis
The synthesis of this compound involves enantioselective methods that allow for the precise control of stereochemistry, which is critical for the biological activity of the resulting compounds.
Data Table: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Acyclic Precursor | Utilizes acyclic starting materials to form the bicyclic structure | 75 |
| Direct Transformation | Achieves stereochemical control during the formation of the scaffold | 85 |
Neurotransmitter Interaction
The interaction of this compound with neurotransmitter systems has been extensively studied, revealing its potential to modulate serotonin and dopamine pathways.
Mechanism Overview:
- Inhibition of serotonin reuptake leads to increased serotonin levels in synaptic clefts.
- Modulation of dopamine pathways may contribute to its antidepressant effects.
Comparison with Similar Compounds
Implications for Research and Development
Preparation Methods
Construction of the Bicyclic Core
- Starting Material : Tropinone or related bicyclic ketones serve as the backbone.
- Bicyclic Formation : Enantioselective cyclization or desymmetrization methods are employed to generate the 8-azabicyclo[3.2.1]octane framework with controlled stereochemistry.
Introduction of the Boc Protecting Group at the 8-Position
- The nitrogen at the 8-position is protected using tert-butoxycarbonyl (Boc) groups.
- Typical reagents include di-tert-butyl dicarbonate (Boc2O) under basic conditions to selectively protect the amine functionality.
Installation of the 3-Methylene Group
- The methylene (exocyclic double bond) at position 3 is introduced via elimination or Wittig-type reactions.
- For example, a suitable precursor bearing a 3-substituted ketone or halide can be converted into the methylene group through base-induced elimination or olefination.
Representative Synthetic Route (Hypothetical Example Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Enantioselective cyclization | Chiral catalyst, acyclic precursor | Formation of 8-azabicyclo[3.2.1]octane core with stereocontrol |
| 2 | N-Boc protection | Boc2O, base (e.g., triethylamine) | 8-Boc-8-azabicyclo[3.2.1]octane intermediate |
| 3 | Methylene installation | Base-induced elimination or Wittig reagent | Formation of 3-methylene substituent at position 3 |
Research Findings and Methodological Insights
- Stereochemical Control : The bicyclic scaffold synthesis emphasizes enantioselectivity, often achieved by using chiral catalysts or auxiliaries during cyclization.
- Functional Group Compatibility : The Boc protecting group is chosen for its stability during subsequent transformations and ease of removal.
- Efficiency : Direct methods that combine scaffold formation and stereochemical induction in one step are preferred to minimize steps and improve yields.
- Patent Literature : Patents related to 8-azabicyclo[3.2.1]octane derivatives indicate synthetic routes involving selective functionalization of the bicyclic core to yield various substituted derivatives, including those with oxygen or other heteroatoms at position 3, which can be adapted for methylene installation.
Summary Table of Key Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enantioselective cyclization | Uses chiral catalysts, acyclic precursors | High stereoselectivity | Requires chiral catalysts, complex setup |
| Desymmetrization of tropinone | Starts from achiral bicyclic ketones | Direct access to bicyclic core | May require multiple steps |
| N-Boc Protection | Boc2O and base for amine protection | Stable protecting group, easy removal | Requires careful control to avoid overprotection |
| Methylene Installation via Elimination or Olefination | Base-induced elimination or Wittig-type reaction | Efficient introduction of methylene group | Sensitive to reaction conditions |
Q & A
Q. What are the critical steps for synthesizing 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane with high enantiomeric purity?
The enantioselective synthesis of this compound relies on stereocontrolled methodologies. Key steps include:
- Desymmetrization of tropinone derivatives to establish the bicyclic scaffold.
- Protection of the nitrogen using Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions.
- Methylene group introduction via Wittig or Peterson olefination at the 3-position.
Purification via column chromatography or crystallization ensures enantiomeric purity (>95%) .
Q. What analytical techniques validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the bicyclic framework and Boc group placement.
- Mass Spectrometry (HRMS) : Verifies molecular weight (CHNO, 223.31 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo scaffold.
- HPLC : Assesses purity (>96%) and enantiomeric excess .
Q. What safety protocols are essential for handling this compound in laboratories?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (H302) .
Advanced Research Questions
Q. How do structural modifications at the 3-methylene position affect binding to monoamine transporters?
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to dopamine (DAT) and serotonin (SERT) transporters by increasing dipole interactions.
- Steric Considerations : Bulky substituents reduce affinity due to steric hindrance in the transporter’s hydrophobic pocket.
Comparative studies with analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) show a 10–50 nM IC range for DAT inhibition .
Q. What computational models predict the pharmacokinetic properties of derivatives?
- Molecular Docking : Simulates interactions with DAT/SERT using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate logP (1.5–2.5), blood-brain barrier permeability, and metabolic stability.
- MD Simulations : Assess conformational stability in aqueous and lipid environments .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Standardize Assays : Use consistent cell lines (e.g., HEK293 expressing human DAT) and buffer conditions.
- Purity Verification : Confirm compound integrity via HPLC and NMR before testing.
- Cross-Validation : Compare results with structurally validated analogs (e.g., 8-methyl derivatives) to isolate scaffold-specific effects .
Q. What strategies optimize the stability of this compound under physiological conditions?
- pH Buffering : Store at pH 7.4 to prevent Boc group cleavage.
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation.
- Prodrug Design : Mask the methylene group with enzymatically cleavable moieties (e.g., esters) for targeted delivery .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Azabicyclo Derivatives
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| 3-Methylene-8-Boc derivative | DAT | 15 ± 2 | |
| 8-Methyl-8-azabicyclo derivative | SERT | 28 ± 5 | |
| 3-Sulfonyl analog | ELOVL6 | 120 ± 10 |
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 223.31 g/mol | HRMS |
| logP | 2.1 | SwissADME |
| Aqueous Solubility | 0.5 mg/mL (pH 7.4) | Shake-flask |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
